molecular formula C9H14N2OS B3024282 (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine CAS No. 474448-93-6

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine

Cat. No. B3024282
CAS RN: 474448-93-6
M. Wt: 198.29 g/mol
InChI Key: BJQDUWDHDLFWMO-UHFFFAOYSA-N
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Description

Tetrahydrofuran (THF) is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Thiazol is a type of heterocycle that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of tetrahydrofuran derivatives often involves the ring-opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by further reactions . Thiazol compounds can be synthesized through a variety of methods, including the reaction of α-haloketones with thioamides .


Molecular Structure Analysis

The molecular structure of tetrahydrofuran consists of a five-membered ring with four carbon atoms and one oxygen . Thiazol has a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Tetrahydrofuran is known to participate in various chemical reactions, including its use as a solvent in Grignard reactions . Thiazol compounds are often used in the synthesis of various pharmaceuticals due to their diverse reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Tetrahydrofuran is a colorless liquid with an ether-like odor . Thiazol compounds vary widely in their properties .

Scientific Research Applications

Green Solvents and Catalysis

The compound’s solubility in water and organic solvents makes it valuable for green chemistry applications. Researchers explore its use as a solvent or co-solvent in chemical reactions. Additionally, its coordination chemistry allows for catalytic applications, such as asymmetric synthesis or metal-catalyzed transformations.

These applications highlight the compound’s versatility and potential impact across diverse scientific fields. Further research and development will uncover additional uses and refine its applications. 🌟

Safety And Hazards

Tetrahydrofuran is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer . Safety information for thiazol compounds would depend on the specific compound .

properties

IUPAC Name

1-(oxolan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9/h3,5,8,10H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQDUWDHDLFWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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